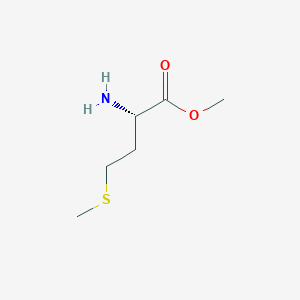

Methionine methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-9-6(8)5(7)3-4-10-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHPNZDZCOEZEN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90908324 | |

| Record name | Methyl methioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10332-17-9, 2491-18-1 | |

| Record name | (+)-L-Methionine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10332-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010332179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl methioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl methionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl L-methionate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN630929UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methionine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of methionine methyl ester, focusing primarily on its more stable and commonly used hydrochloride salt. Due to the limited availability of data for the free ester, this document centers on L-methionine methyl ester hydrochloride. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a workflow diagram for a key analytical procedure.

Core Physical and Chemical Properties

This compound is the methyl ester derivative of the essential amino acid methionine. It is often handled in its hydrochloride salt form (L-methionine methyl ester hydrochloride) to improve stability and solubility.

Data Presentation

The following table summarizes the key physical properties of L-methionine methyl ester and its hydrochloride salt. Data for the free ester is sparse in readily available literature.

| Property | L-Methionine Methyl Ester | L-Methionine Methyl Ester Hydrochloride | Source(s) |

| Molecular Formula | C₆H₁₃NO₂S | C₆H₁₄ClNO₂S | [1][2] |

| Molecular Weight | 163.24 g/mol | 199.70 g/mol | [1][3] |

| Appearance | Not specified | White to off-white crystalline powder | [3] |

| Melting Point | Not available | 151-153 °C | [4] |

| Boiling Point | Not available | No data available | [5] |

| Density | Not available | Not available | |

| Solubility | Not specified | Soluble in water, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. A 5% solution in methanol (B129727) is clear. | [4][6][7][8] |

| Optical Rotation | Not available | [α]D²⁰ = +24° to +29° (c=1 in H₂O) | [3][7] |

Experimental Protocols

The following sections detail standardized laboratory protocols for determining the key physical properties outlined above.

Determination of Melting Point (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts to a liquid.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample (L-methionine methyl ester hydrochloride) is completely dry and finely powdered. If necessary, gently grind the crystals using a clean, dry mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. The sample height should be approximately 2-3 mm.

-

Packing the Sample: Tap the sealed end of the capillary tube firmly on a hard surface to pack the sample tightly into the bottom. Alternatively, drop the tube through a long, narrow glass tube to achieve compaction.

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min) to get an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, prepare a new sample and heat to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Solubility (Qualitative & Quantitative)

This protocol determines the solubility of a substance in various solvents.

Apparatus:

-

Test tubes and rack

-

Vortex mixer

-

Graduated cylinders or pipettes

-

Analytical balance

-

Spatula

-

Constant temperature bath

Procedure (Qualitative):

-

Add approximately 10-20 mg of the solid to a test tube.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO) to the test tube.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely disappeared, it is considered "soluble." If it remains, it is "insoluble." If some dissolves, it is "partially soluble."

Procedure (Quantitative - Saturation Method):

-

Establish a constant temperature for the experiment using a water bath (e.g., 25 °C).

-

Add a known volume of solvent (e.g., 10 mL) to a test tube and place it in the water bath to equilibrate.

-

Add a pre-weighed amount of the solute to the solvent in small increments, agitating thoroughly after each addition until the solute is fully dissolved.

-

Continue adding solute until a small amount of undissolved solid persists, indicating saturation.

-

Keep the saturated solution under constant agitation at the specified temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Carefully separate the saturated solution from the excess solid (e.g., by filtration or centrifugation).

-

Take a known volume of the clear saturated solution and evaporate the solvent to dryness.

-

Weigh the remaining solid residue.

-

Calculate the solubility in units such as g/100 mL or mg/mL.

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Apparatus:

-

NMR spectrometer

-

NMR tubes (clean and dry)

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

Pipettes

-

Vial

Procedure:

-

Sample Preparation: Weigh 5-20 mg of L-methionine methyl ester hydrochloride for a ¹H NMR spectrum (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, as the hydrochloride salt is water-soluble). Gently vortex or sonicate the vial to ensure the sample dissolves completely.

-

Transfer: Using a pipette, carefully transfer the solution into a clean NMR tube. The liquid level should be about 4-5 cm high.

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol (B130326) or acetone. Cap the tube securely.

-

Data Acquisition:

-

Insert the tube into the NMR spectrometer.

-

The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

The magnetic field is then "shimmed" to maximize homogeneity and improve spectral resolution.

-

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence).

-

Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain NMR spectrum.

-

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions to identify and elucidate the structure of molecules.

Apparatus:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

-

Liquid chromatography system (for LC-MS)

-

Solvents (e.g., methanol, acetonitrile, water with formic acid)

-

Syringe or autosampler

Procedure (LC-MS with ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

-

Ionization: The sample solution is introduced into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, transferring the charge to the analyte molecules, forming gaseous ions.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their m/z ratio.

-

Detection: An ion detector records the abundance of ions at each m/z value.

-

Spectrum Generation: The instrument's software plots ion intensity versus m/z to generate a mass spectrum. The peak corresponding to the intact molecule (molecular ion or protonated molecule) confirms the molecular weight.

Mandatory Visualization

The following diagram illustrates a typical workflow for determining the melting point of a solid compound, a fundamental procedure in physical property characterization.

Caption: Experimental workflow for melting point determination.

References

- 1. This compound | C6H13NO2S | CID 351663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Methionine, methyl ester [webbook.nist.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. L-Methionine methyl ester hydrochloride CAS#: 2491-18-1 [m.chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. L-Methionine methyl ester hydrochloride | 2491-18-1 [chemicalbook.com]

- 7. L-Methionine methyl ester hydrochloride, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

Synthesis of L-Methionine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for the synthesis of L-methionine methyl ester from L-methionine. The document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the general reaction workflow. L-methionine methyl ester is a crucial intermediate in peptide synthesis and various pharmaceutical applications.[1]

Core Synthesis Methodologies

The esterification of L-methionine to its methyl ester is most commonly achieved through acid-catalyzed reactions in methanol (B129727). The primary methods employed include the use of hydrogen chloride, thionyl chloride, and trimethylchlorosilane as catalysts. Each method offers distinct advantages regarding reaction conditions, yield, and convenience.

Fischer-Speier Esterification with Hydrogen Chloride

The Fischer-Speier esterification is a classic and widely used method for preparing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2][3] In the context of amino acids, this method is advantageous due to its simplicity and cost-effectiveness.[2] For the synthesis of L-methionine methyl ester, gaseous hydrogen chloride in methanol is a common approach.[4]

The reaction involves the protonation of the carboxylic acid group of L-methionine by the strong acid, which activates the carbonyl carbon for nucleophilic attack by methanol. The reaction is typically carried out at room temperature and results in the formation of the hydrochloride salt of the L-methionine methyl ester.[4]

Esterification using Thionyl Chloride

Thionyl chloride (SOCl₂) is another effective reagent for the esterification of amino acids.[1][5][6] This method proceeds by first converting the carboxylic acid to an acyl chloride intermediate, which is highly reactive towards the alcohol. The reaction of thionyl chloride with methanol in situ can also generate the necessary acidic conditions. While effective, this method requires careful handling due to the corrosive and reactive nature of thionyl chloride, and the evolution of sulfur dioxide and hydrogen chloride gases.[7][8]

Esterification using Trimethylchlorosilane (TMSCl)

A milder and more convenient alternative involves the use of trimethylchlorosilane (TMSCl) in methanol.[1][5] This system has been shown to be effective for the esterification of various amino acids, offering good to excellent yields under mild, room temperature conditions.[1][5] The reaction is operationally simple and avoids the use of highly corrosive reagents like gaseous HCl or thionyl chloride.[5]

Comparative Data on Synthesis Methods

The following table summarizes the quantitative data from various reported methods for the synthesis of L-methionine methyl ester hydrochloride.

| Method | Reagents | Key Conditions | Reaction Time | Yield | Reference |

| Hydrogen Chloride (gas) | L-Methionine, Methanol, HCl (gas) | 0°C initially, then stirred for 18 hours at room temperature. | 18 hours | 99% | [4] |

| Thionyl Chloride | L-Methionine, Methanol, Thionyl Chloride | Temperature maintained between -5°C and 0°C during addition. | ~12 hours | Good | [5] |

| Trimethylchlorosilane (TMSCl) | L-Methionine, Methanol, TMSCl | Stirred at room temperature. | 12 hours | Good | [1][5] |

Experimental Protocols

Protocol 1: Synthesis of L-Methionine Methyl Ester Hydrochloride using Hydrogen Chloride

This protocol is adapted from Organic Syntheses.[4]

Materials:

-

L-Methionine (100.0 g, 0.67 mol)

-

Methanol (0.7 L)

-

Hydrogen chloride gas

-

Diethyl ether

Procedure:

-

A flask is charged with L-methionine and methanol.

-

The solution is cooled to 0°C.

-

Hydrogen chloride gas is bubbled through the mixture for approximately 15 minutes, during which the solution becomes homogeneous.[4]

-

The cooling bath is removed, and the solution is stirred for 18 hours at room temperature.[4]

-

The solvent is evaporated under reduced pressure to yield L-methionine methyl ester hydrochloride as a white solid.[4]

-

(Optional Recrystallization) The solid can be dissolved in hot methanol and precipitated with ether to obtain the pure hydrochloride salt.[4]

Protocol 2: General Synthesis of Amino Acid Methyl Ester Hydrochlorides using Trimethylchlorosilane

This general procedure is described for a series of amino acids, including methionine.[1][5]

Materials:

-

Amino Acid (0.1 mol)

-

Freshly distilled Chlorotrimethylsilane (B32843) (0.2 mol)

-

Methanol (100 mL)

Procedure:

-

The amino acid is placed in a round bottom flask.

-

Freshly distilled chlorotrimethylsilane is added slowly while stirring.[1][5]

-

Methanol is then added, and the resulting solution or suspension is stirred at room temperature.[1][5]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated on a rotary evaporator to yield the product amino acid ester hydrochloride.[1][5]

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of L-methionine methyl ester from L-methionine via acid-catalyzed esterification.

Caption: General workflow for the synthesis of L-methionine methyl ester.

References

- 1. mdpi.com [mdpi.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 8. pianetachimica.it [pianetachimica.it]

An In-depth Technical Guide to the Basic Hydrolysis of Methionine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic hydrolysis of methionine methyl ester, a fundamental reaction in organic chemistry and biochemistry. The document details the reaction's core principles, experimental protocols, and kinetic data, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.

Introduction

The basic hydrolysis of esters, also known as saponification, is a chemical reaction in which an ester is cleaved into a carboxylate salt and an alcohol by a nucleophilic attack of a hydroxide (B78521) ion. In the context of this compound, this reaction yields methionine carboxylate and methanol. This process is of significant interest in various scientific disciplines, including peptide synthesis, proteomics, and metabolic studies, where the controlled cleavage of ester groups is often a critical step. Understanding the mechanism, kinetics, and experimental parameters of this reaction is crucial for its effective application.

Reaction Mechanism and Signaling Pathway

The basic hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses, leading to the departure of the methoxide (B1231860) leaving group. The methoxide, being a strong base, deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and methanol. This final acid-base step is irreversible and drives the reaction to completion.

A Technical Guide to the Solubility of Methionine Methyl Ester Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of methionine methyl ester hydrochloride in various organic solvents. This information is critical for a wide range of applications, including synthesis, purification, formulation, and analytical method development. The data and protocols presented herein are intended to support researchers and professionals in the pharmaceutical and chemical industries.

Core Solubility Data

This compound hydrochloride, a derivative of the essential amino acid methionine, exhibits a range of solubilities in common organic solvents. The hydrochloride salt form generally imparts greater solubility in polar solvents compared to its free base counterpart. The available quantitative and qualitative solubility data are summarized below.

Quantitative Solubility Data

A precise quantitative value for the solubility of L-methionine methyl ester hydrochloride has been determined in dimethyl sulfoxide (B87167) (DMSO). Additionally, a minimum solubility in methanol (B129727) can be inferred from product specifications.

| Solvent | Temperature (°C) | Solubility | Unit | Citation |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 125 | mg/mL | [1] |

| Methanol | Not Specified | ≥ 50 | mg/mL | [2] |

Note: The solubility in methanol is inferred from a product specification indicating that a 5% solution (5 g in 100 mL) is clear.[2]

Qualitative Solubility Data

Qualitative assessments indicate that this compound hydrochloride is soluble in a variety of polar and chlorinated organic solvents.

-

Soluble in:

Experimental Protocol: Determination of Solubility via Isothermal Saturation and Gravimetric Analysis

The following is a detailed methodology for determining the solubility of this compound hydrochloride in an organic solvent. This protocol is based on the widely used isothermal saturation method coupled with gravimetric analysis for quantification.[6][7]

1. Materials and Equipment:

-

This compound Hydrochloride (high purity)

-

Selected Organic Solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Drying oven

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound hydrochloride to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. The time required for equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[8]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for a period to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, dry evaporating dish or vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the melting point of this compound hydrochloride (151-153 °C).[3]

-

Dry the sample to a constant weight. This is achieved by repeated cycles of drying and weighing until the difference between consecutive weighings is negligible.

-

Record the final weight of the evaporating dish with the dried solute.

-

3. Calculation of Solubility:

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [ (Weight of dish + solute) - (Weight of empty dish) ] / (Volume of filtrate in mL) * 100

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound hydrochloride.

This guide provides the currently available information on the solubility of this compound hydrochloride in organic solvents and a robust protocol for its experimental determination. Further quantitative studies are encouraged to expand the solubility profile of this important compound in a wider range of solvents and at various temperatures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 229350500 [thermofisher.com]

- 3. L-Methionine methyl ester hydrochloride | 2491-18-1 [chemicalbook.com]

- 4. L-Methionine methyl ester hydrochloride CAS#: 2491-18-1 [m.chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. dissolutiontech.com [dissolutiontech.com]

understanding the stability of methionine methyl ester in solution

An In-depth Technical Guide to the Stability of Methionine Methyl Ester in Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of this compound in solution, detailing its degradation pathways, factors influencing its stability, and methodologies for its assessment. This document is intended to be a valuable resource for researchers and professionals working with this compound in pharmaceutical and other scientific applications.

Introduction

This compound is the methyl ester of the essential amino acid methionine. It is a crucial intermediate in various chemical syntheses and has applications in drug development and nutritional science. Understanding its stability in solution is paramount for ensuring its quality, efficacy, and safety in its various applications. The inherent reactivity of the ester functional group and the sulfur-containing side chain of methionine makes its methyl ester susceptible to degradation under various environmental conditions.

This guide will delve into the primary degradation pathways of this compound, namely hydrolysis and oxidation, and discuss the influence of pH, temperature, and other factors on its stability. Furthermore, it will provide detailed experimental protocols for conducting stability studies and analytical methods for monitoring the degradation process.

Degradation Pathways

The chemical structure of this compound contains two primary sites susceptible to degradation: the ester linkage and the thioether side chain.

Hydrolysis

The ester functional group of this compound can undergo hydrolysis to yield methionine and methanol. This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): In basic solutions, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the carboxylate salt of methionine and methanol. The rate of base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis.

Oxidation

The sulfur atom in the thioether side chain of this compound is susceptible to oxidation, primarily yielding this compound sulfoxide. Further oxidation can lead to the formation of the corresponding sulfone. This oxidation can be initiated by various oxidizing agents, including atmospheric oxygen and peroxides. The presence of metal ions can also catalyze this oxidative degradation.

Below is a diagram illustrating the primary degradation pathways of this compound.

Factors Affecting Stability

The stability of this compound in solution is influenced by several factors:

-

pH: The rate of hydrolysis of the ester bond is significantly dependent on the pH of the solution. Both acidic and basic conditions accelerate hydrolysis compared to neutral pH.

-

Temperature: As with most chemical reactions, the rate of degradation of this compound increases with temperature. Storage at lower temperatures is crucial for maintaining its stability.[1]

-

Solvent: The polarity and protic nature of the solvent can influence the rate of degradation. Hydrolysis is more prevalent in aqueous solutions.

-

Presence of Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, will accelerate the oxidation of the thioether group.[2]

-

Light: Exposure to light, particularly UV light, can potentially induce photolytic degradation, although specific data on the photosensitivity of this compound is limited.

-

Presence of Metal Ions: Metal ions can act as catalysts for both hydrolysis and oxidation reactions.

Quantitative Stability Data

While specific kinetic data for the uncatalyzed degradation of this compound in solution is not extensively available in the public domain, general principles of chemical kinetics apply. The degradation can be modeled using appropriate rate laws, typically first or pseudo-first order, to determine rate constants and half-lives under specific conditions.

Based on supplier recommendations for L-methionine methyl ester hydrochloride, stock solutions have limited stability at refrigerated and frozen temperatures, suggesting that degradation occurs at a significant rate at room temperature.[1]

Table 1: Recommended Storage Conditions for L-Methionine Methyl Ester Hydrochloride Stock Solutions [1]

| Storage Temperature | Recommended Shelf-life |

| -80°C | 6 months |

| -20°C | 1 month |

For comparison, stock solutions of the parent amino acid, L-methionine, are reported to be stable for approximately five years at 2-8°C.[3] This suggests that the ester group is the primary point of instability in the this compound molecule.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. The following are detailed protocols for conducting such a study.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL). This stock solution will be used for all stress conditions.

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).

-

At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M sodium hydroxide, and dilute it to the initial concentration with the solvent.

-

Analyze the sample using a stability-indicating HPLC method.

-

-

Basic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature for a defined period (e.g., 1, 4, and 8 hours), as base hydrolysis is typically faster.

-

At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M hydrochloric acid, and dilute it to the initial concentration with the solvent.

-

Analyze the sample using the HPLC method.

-

-

Neutral Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of purified water.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for the same time points as the acidic hydrolysis.

-

At each time point, withdraw a sample and analyze it directly.

-

Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of a 3% hydrogen peroxide solution.

-

Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

Withdraw a sample and analyze it using the HPLC method.

Thermal Degradation

-

Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).

-

Also, expose a solid sample of this compound to the same conditions.

-

After the exposure period, allow the samples to cool to room temperature. For the solid sample, dissolve it in the solvent to the initial concentration.

-

Analyze both samples using the HPLC method.

Photolytic Degradation

-

Expose an aliquot of the stock solution and a solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

After the exposure, analyze the samples using the HPLC method.

The workflow for a typical forced degradation study is depicted below.

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.

HPLC Method Parameters (Example)

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 210-220 nm).

-

Injection Volume: Typically 10-20 µL.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is stability-indicating. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products. This is demonstrated by the separation of the main peak from any degradation peaks in the forced degradation samples. Peak purity analysis using a photodiode array (PDA) detector is recommended.

-

Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Identification of Degradation Products

The primary degradation products of this compound are expected to be:

-

Methionine: From the hydrolysis of the ester bond.

-

Methanol: The other product of hydrolysis.

-

This compound sulfoxide: From the oxidation of the thioether group.

These can be identified and characterized using techniques such as:

-

Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) allows for the determination of the molecular weights of the degradation products, which is a powerful tool for their identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the detailed chemical structure of isolated degradation products.

Conclusion

The stability of this compound in solution is a critical consideration for its use in research and product development. The primary degradation pathways are hydrolysis of the ester linkage and oxidation of the sulfur atom, which are influenced by pH, temperature, and the presence of oxidizing agents. A thorough understanding of these factors, coupled with well-designed forced degradation studies and a validated stability-indicating HPLC method, is essential for ensuring the quality and reliability of this important compound. The information and protocols provided in this guide serve as a comprehensive resource for professionals working with this compound.

References

An In-depth Technical Guide on the Biological Role of Methionine Methyl Ester in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine, an essential sulfur-containing amino acid, is a critical component of numerous cellular processes, extending far beyond its fundamental role in protein synthesis. Its metabolic derivatives are central to methylation reactions, antioxidant defense, and the regulation of key signaling pathways that govern cell growth, proliferation, and survival. Methionine methyl ester, a synthetic derivative of methionine, is widely utilized in research and pharmaceutical development, primarily as a precursor to methionine. This technical guide provides a comprehensive overview of the biological roles of methionine, with a focus on its cellular metabolism and signaling functions. It further details the role of this compound as a tool for studying these processes and presents relevant experimental protocols and quantitative data to support further research and drug development endeavors.

Introduction: The Central Role of Methionine in Cellular Function

Methionine is an indispensable amino acid that serves as a building block for proteins and a key metabolic intermediate.[1][2] Its unique sulfur-containing structure allows it to participate in a diverse array of biochemical reactions crucial for cellular homeostasis. The biological significance of methionine is underscored by its involvement in three major metabolic pathways: protein synthesis, the methionine cycle (for transmethylation), and the transsulfuration pathway (for cysteine and glutathione (B108866) synthesis).[3][4] Consequently, cellular sensing of methionine levels is tightly linked to the regulation of cell growth and proliferation.[5][6]

This compound, as the methyl ester of methionine, is not a naturally occurring intracellular metabolite. It is primarily encountered in research and pharmaceutical contexts as a more soluble hydrochloride salt, facilitating its use in experimental settings.[7] In a biological system, it is presumed to be rapidly hydrolyzed by cellular esterases to yield methionine, thereby serving as an effective delivery agent for the parent amino acid. Therefore, to understand the biological role of this compound, one must first have a thorough understanding of the cellular functions of methionine itself.

Methionine Metabolism: A Hub for Key Cellular Functions

Once inside the cell, methionine is primarily metabolized through two critical pathways: the methionine cycle and the transsulfuration pathway.

The Methionine Cycle and Transmethylation Reactions

The methionine cycle is a fundamental metabolic pathway that generates the universal methyl donor, S-adenosylmethionine (SAM).[3] This cycle is essential for the methylation of a vast array of substrates, including DNA, RNA, proteins, and lipids, thereby regulating gene expression, protein function, and signal transduction.[8]

The key steps in the methionine cycle are as follows:

-

Activation of Methionine: Methionine is converted to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT).[3]

-

Methyl Group Transfer: SAM donates its methyl group to a substrate in a reaction catalyzed by a specific methyltransferase, yielding S-adenosylhomocysteine (SAH).[4]

-

Regeneration of Homocysteine: SAH is hydrolyzed to homocysteine and adenosine (B11128) by SAH hydrolase.[3]

-

Remethylation to Methionine: Homocysteine is remethylated to form methionine, primarily by the enzyme methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate.[4]

The Transsulfuration Pathway and Antioxidant Defense

When methionine is in excess or when there is a demand for cysteine, homocysteine can enter the transsulfuration pathway. This pathway converts homocysteine into cysteine, a precursor for the major intracellular antioxidant, glutathione (GSH).[3] This links methionine metabolism directly to the cellular redox state and the defense against oxidative stress.

Methionine Sensing and Signaling Pathways

Cells have evolved intricate mechanisms to sense methionine availability and modulate signaling pathways accordingly, most notably the mTOR (mechanistic target of rapamycin) pathway, a central regulator of cell growth and metabolism.[9]

When methionine levels are sufficient, the intracellular concentration of its metabolite, SAM, is high. SAM acts as a signaling molecule that promotes the activation of mTORC1 (mTOR complex 1).[9] This leads to the phosphorylation of downstream targets that stimulate protein synthesis and inhibit autophagy. Conversely, under methionine restriction, SAM levels decrease, leading to the inactivation of mTORC1, which suppresses cell growth and induces autophagy to recycle intracellular components.[3]

Quantitative Data on Methionine Metabolism

The flux through methionine metabolic pathways can be quantified to understand the metabolic state of cells. The following table summarizes representative quantitative data on methionine metabolism in human cells.

| Metabolic Flux | Cell Line | Value (nmol/µL-cells/h) | Reference |

| Net Methionine Uptake | Human Fibrosarcoma | ~0.8 ± 0.1 | [10] |

| Transmethylation Flux | MTAP-positive Fibrosarcoma | ~0.12 | [10] |

| Transmethylation Flux | MTAP-negative Fibrosarcoma | ~0.12 | [10] |

| Methionine Synthase Flux | MTAP-positive Fibrosarcoma | 0.03 ± 0.02 | [10] |

| Methionine Synthase Flux | MTAP-negative Fibrosarcoma | 0.02 ± 0.01 | [10] |

Experimental Protocols

Synthesis of L-Methionine Methyl Ester Hydrochloride

This protocol describes a common method for the synthesis of L-methionine methyl ester hydrochloride, a versatile intermediate for research and development.[11]

Materials:

-

L-Methionine

-

Methanol (anhydrous)

-

Trimethylchlorosilane (TMSCl)

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend L-methionine (0.1 mol) in a round bottom flask containing anhydrous methanol.

-

Cool the flask in an ice bath.

-

Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the suspension while stirring.

-

Remove the ice bath and continue stirring at room temperature for 12-24 hours. The reaction mixture should become a clear solution.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude L-methionine methyl ester hydrochloride.

-

The product can be further purified by recrystallization from methanol/ether.

Cell-Based Assay to Study the Effects of Methionine/Methionine Methyl Ester on Cell Proliferation

This protocol provides a general framework for assessing the impact of methionine or its derivatives on the proliferation of a chosen cell line.

Materials:

-

Mammalian cell line of interest (e.g., cancer cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Methionine-free medium

-

L-methionine and/or L-methionine methyl ester hydrochloride stock solutions

-

96-well cell culture plates

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete growth medium.

-

Media Preparation: Prepare experimental media by supplementing methionine-free medium with varying concentrations of L-methionine or L-methionine methyl ester hydrochloride. Include a control group with no added methionine and a control with the standard concentration of methionine found in complete medium.

-

Treatment: Aspirate the complete growth medium from the wells and replace it with the prepared experimental media.

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).

-

Proliferation Assay: At each time point, perform the cell proliferation assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the control group and plot cell proliferation as a function of methionine/methionine methyl ester concentration.

Conclusion and Future Directions

Methionine is a multifaceted amino acid with profound implications for cellular health and disease. Its metabolism is intricately linked to fundamental cellular processes, including protein synthesis, methylation, and antioxidant defense, and its availability is a key determinant of cell fate through the regulation of signaling pathways like mTOR. This compound serves as a valuable tool for the scientific community, providing a stable and soluble precursor for in vitro and in vivo studies aimed at elucidating the complex roles of methionine.

Future research should focus on further dissecting the downstream effects of modulating methionine metabolism, particularly in the context of diseases such as cancer and neurodegenerative disorders where methionine dependence and altered methylation patterns are observed.[12][13] Understanding how different cell types respond to varying levels of methionine and its derivatives will be crucial for the development of targeted therapeutic strategies. The use of advanced analytical techniques to precisely quantify metabolic fluxes in response to this compound administration will provide deeper insights into its cellular processing and efficacy as a methionine pro-drug. This will undoubtedly pave the way for novel drug development approaches that target the metabolic vulnerabilities of diseased cells.

References

- 1. Methionine Sources Differently Affect Production of Reactive Oxygen Species, Mitochondrial Bioenergetics, and Growth of Murine and Quail Myoblasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. l-Methionine inhibits growth of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine - Wikipedia [en.wikipedia.org]

- 5. biocompare.com [biocompare.com]

- 6. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]

- 7. chemimpex.com [chemimpex.com]

- 8. Altered Methionine Metabolism in Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 9. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of L- and D-[methyl-11C]methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Natural Occurrence of Methionine-Derived Methyl Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of methionine-derived methyl esters. While free methionine methyl ester is not a prominent metabolite, the methyl ester functional group, originating from the methyl group of L-methionine, is integral to a variety of significant biomolecules. This document details the biosynthesis, quantitative prevalence, and physiological relevance of these methylated compounds, with a primary focus on pectin (B1162225) methyl esters, chlorophyll (B73375), and volatile organic compounds. Detailed experimental protocols for the analysis of these structures are also provided for research applications.

The Central Role of S-Adenosyl-L-Methionine (SAM)

The journey of methionine's methyl group into a methyl ester begins with its conversion to S-adenosyl-L-methionine (SAM). This universal biological cofactor is synthesized from L-methionine and ATP by the enzyme methionine adenosyltransferase. The resulting sulfonium (B1226848) ion in SAM activates the methyl group, making it readily transferable to a variety of nucleophilic acceptors, including the carboxyl groups of other molecules. This transmethylation reaction is the fundamental mechanism by which methionine-derived methyl esters are formed in nature and is catalyzed by a large superfamily of enzymes known as SAM-dependent methyltransferases.[1][2]

Pectin Methyl Esters: A Ubiquitous Structural Component of Plant Cell Walls

The most abundant form of naturally occurring methionine-derived methyl esters is found in pectin, a complex set of polysaccharides in the primary cell walls of terrestrial plants.[3] Pectin's backbone is predominantly a linear chain of α-1,4-linked D-galacturonic acid, a structure known as homogalacturonan.[4]

Biosynthesis of Pectin Methyl Esters

The biosynthesis of pectin occurs in the Golgi apparatus.[3] During this process, the C-6 carboxyl group of D-galacturonic acid residues within the homogalacturonan backbone is esterified with a methyl group.[4] This reaction is catalyzed by pectin methyltransferases, which utilize SAM as the methyl group donor.[3] The newly synthesized, highly methyl-esterified pectin is then secreted into the cell wall. The degree of methyl-esterification (DM) can be subsequently modified by the action of pectin methylesterases, which remove methyl groups.[3]

Figure 1. Biosynthetic pathway of pectin methyl esters.

Quantitative Occurrence of Pectin Methyl Esters

The degree of methyl-esterification (DM) is a critical parameter that influences the physicochemical properties of the cell wall, including its flexibility and porosity.[5] The DM of pectin varies widely depending on the plant species, tissue type, and developmental stage. Generally, pectins are classified as high-methoxyl (HM) with a DM greater than 50%, or low-methoxyl (LM) with a DM below 50%.[4] The table below summarizes the DM for pectin isolated from various plant sources.

| Plant Source | Tissue | Degree of Methyl-esterification (DM, %) | Reference(s) |

| Fruits | |||

| Apple (various cultivars) | Pomace / Whole Fruit | 22 - 79 | [4][6] |

| Citrus (Commercial) | Peel | 47 - 48 | [5] |

| Orange (Citrus sinensis) | Peel | 63 - 75 | [7] |

| Lemon (Citrus limon) | Outer Skin (Exocarp) | ~24 | [8] |

| Lemon (Citrus limon) | Waste | ~40 | [8] |

| Grapefruit (Citrus paradise) | Peel | 71 - 76 | [7] |

| Vegetables | |||

| Carrot | Root | 57 - 85 | [9] |

| Broccoli | Florets | ~55-65 (deduced) | [10] |

| Poplar (Populus trichocarpa) | Young Leaves | ~65 (deduced from ester ratio) | [11] |

| Poplar (Populus trichocarpa) | Mature Leaves | ~62 (deduced from ester ratio) | [11] |

| Poplar (Populus trichocarpa) | Old Leaves | ~49 (deduced from ester ratio) | [11] |

Other Naturally Occurring Methionine-Derived Methyl Esters

Besides pectin, the methyl group from methionine is incorporated into other naturally occurring methyl esters, playing roles in photosynthesis, signaling, and defense.

Chlorophyll

Chlorophyll, the primary photosynthetic pigment, contains a methyl ester group. The biosynthesis involves the enzyme S-adenosyl-L-methionine-magnesium protoporphyrin methyltransferase, which catalyzes the transfer of a methyl group from SAM to magnesium protoporphyrin IX, forming magnesium protoporphyrin IX monomethyl ester, a key intermediate in the chlorophyll synthesis pathway.[12][13]

Volatile Methyl Esters

Many plants produce volatile organic compounds (VOCs) that function as signaling molecules in defense and reproduction. Several of these are methyl esters synthesized by SAM-dependent carboxyl methyltransferases.[14]

-

Methyl Salicylate (B1505791) (MeSA): A key signaling molecule in plant defense, MeSA is synthesized from salicylic (B10762653) acid by the enzyme salicylic acid carboxyl methyltransferase (SAMT), which uses SAM as the methyl donor.[12][15]

-

Methyl Jasmonate (MeJA): This volatile hormone, involved in a wide range of developmental and defense responses, is formed from jasmonic acid. The reaction is catalyzed by jasmonic acid carboxyl methyltransferase (JMT), another SAM-dependent enzyme.[16][17]

Figure 2. SAM-dependent biosynthesis of volatile methyl esters.

Experimental Protocols for Analysis

The quantification of methyl esters, particularly the degree of methyl-esterification (DM) of pectin, is crucial for understanding cell wall properties and functionality. Several robust methods are available.

Titration Method for Pectin DM

This classic method involves the titrimetric analysis of free and esterified carboxyl groups.

Protocol:

-

Sample Preparation: Dissolve a known weight of pectin (e.g., 500 mg) in deionized water.

-

Titration of Free Carboxyl Groups (V1): Add a phenolphthalein (B1677637) indicator and titrate the solution with standardized sodium hydroxide (B78521) (e.g., 0.1 M NaOH) to a persistent pink endpoint. The volume of NaOH used is recorded as V1.

-

Saponification: To the neutralized solution, add a known excess volume of 0.5 M NaOH (e.g., 20 mL) to hydrolyze the methyl esters. Allow the reaction to proceed for at least 2 hours at room temperature.

-

Back Titration: Add a volume of 0.5 M HCl equivalent to the added NaOH to neutralize the excess base.

-

Titration of Esterified Carboxyl Groups (V2): Titrate the solution again with 0.1 M NaOH to the same pink endpoint. The volume of NaOH used is recorded as V2.

-

Calculation: The degree of methyl-esterification (DM) is calculated as: DM (%) = [V2 / (V1 + V2)] * 100

Gas Chromatography (GC) Method for Methanol (B129727) Content

This method quantifies the methanol released after saponification of the pectin methyl esters.[8]

Protocol:

-

Sample Preparation: Prepare an alcohol-insoluble residue (AIR) from the plant tissue to isolate the cell wall material.

-

Saponification: Suspend a known amount of AIR (e.g., 5-10 mg) in a sealed vial containing a basic solution (e.g., 1 M NaOH) and an internal standard (e.g., isopropanol).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a set time (e.g., 1 hour) to ensure complete hydrolysis of the methyl esters.

-

Neutralization: Neutralize the reaction mixture with a suitable acid.

-

Headspace GC Analysis: Analyze an aliquot of the headspace (the gas phase in the vial) using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

-

Quantification: The concentration of methanol is determined by comparing its peak area to that of the internal standard, using a pre-established calibration curve. The DM can then be calculated relative to the total galacturonic acid content of the sample, which is determined separately by a colorimetric assay (e.g., m-hydroxydiphenyl method).

Figure 3. Workflow for GC-based determination of pectin DM.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a rapid, non-destructive method for estimating the DM of pectin.[5][10]

Protocol:

-

Sample Preparation: Prepare a solid sample of isolated pectin or cell wall material (e.g., by pressing into a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory).

-

Spectrum Acquisition: Record the infrared spectrum of the sample, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the absorbance peaks corresponding to the esterified carboxyl groups (C=O stretch) at ~1740 cm⁻¹ (A1740) and the free carboxylate groups (COO⁻ asymmetric stretch) at ~1630 cm⁻¹ (A1630).

-

Calculation: The DM is proportional to the ratio of the areas of these two peaks. A calibration curve must be constructed using pectin standards with known DM values. The DM can be calculated using the formula: DM (%) = (A1740 / (A1740 + A1630)) * 100[6]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR can be used for the simultaneous quantification of methylation, acetylation, and feruloylation degrees.

Protocol:

-

Sample Preparation: Dissolve a known quantity of pectin in a deuterated solvent (e.g., D₂O).

-

Saponification in NMR Tube: Perform the hydrolysis of esters directly in the NMR tube by adding a standardized basic solution (e.g., NaOH in D₂O).

-

Spectrum Acquisition: Acquire the ¹H NMR spectrum. The hydrolysis releases methanol, acetic acid, and ferulic acid, which give sharp, well-resolved signals in the spectrum.

-

Quantification: Integrate the signal for the methyl protons of methanol (a singlet at ~3.35 ppm) and compare it to the integral of an internal standard or to the anomeric protons of the galacturonic acid backbone to determine the DM.

Conclusion

The natural occurrence of this compound is best understood through the widespread presence of the methionine-derived methyl ester functional group in complex biomolecules. In plants, this is most significantly represented by the methyl-esterification of pectin, a process vital for the structure and function of the cell wall. The methyl group, donated by S-adenosyl-L-methionine, is also crucial for the biosynthesis of chlorophyll and a variety of volatile signaling molecules like methyl salicylate and methyl jasmonate. The analytical techniques detailed herein provide robust methodologies for researchers to quantify this important post-biosynthetic modification, enabling further investigation into its roles in plant physiology, development, and interaction with the environment.

References

- 1. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determining Methyl-Esterification Patterns in Plant-Derived Homogalacturonan Pectins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin | MDPI [mdpi.com]

- 6. Apple cultivar-specific pectin properties impact apple puree functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yield, Esterification Degree and Molecular Weight Evaluation of Pectins Isolated from Orange and Grapefruit Peels under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Controlling the Degree of Esterification of Citrus Pectin for Demanding Applications by Selection of the Source - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. FT-IR spectroscopy, a reliable method for routine analysis of the degree of methylesterification of pectin in different fruit- and vegetable-based matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell wall O-acetyl and methyl esterification patterns of leaves reflected in atmospheric emission signatures of acetic acid and methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase, an enzyme responsible for biosynthesis of methyl salicylate and methyl benzoate, is not involved in floral scent production in snapdragon flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A large conserved family of small-molecule carboxyl methyltransferases identified from microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. Biochemical characterization of the jasmonic acid methyltransferase gene from wasabi (Eutrema japonicum) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methionine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methionine methyl ester, a derivative of the essential amino acid methionine. This compound serves as a crucial building block in peptide synthesis and is of significant interest in various fields of chemical and pharmaceutical research. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

This compound possesses the chemical formula C₆H₁₃NO₂S and a molecular weight of approximately 163.24 g/mol . The structure features a chiral center at the alpha-carbon, an amino group, a methyl ester functional group, and a methyl thioether side chain. The data presented here primarily pertains to the L-enantiomer, often in its hydrochloride salt form (C₆H₁₄ClNO₂S, M.W. 199.70) for enhanced stability and solubility.

Caption: Chemical properties of this compound.

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound. The data is summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for L-methionine methyl ester hydrochloride are presented below.

Table 1: ¹H NMR Spectroscopic Data for L-Methionine Methyl Ester Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.36 | Triplet | 1H | α-CH |

| ~3.77 | Singlet | 3H | O-CH₃ |

| ~2.65 | Triplet | 2H | γ-CH₂ |

| ~2.15 | Multiplet | 2H | β-CH₂ |

| ~2.10 | Singlet | 3H | S-CH₃ |

Solvent: Deuterated DMSO (DMSO-d₆) is commonly used.

Table 2: ¹³C NMR Spectroscopic Data for L-Methionine Methyl Ester Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| ~170.1 | C=O (Ester) |

| ~54.2 | α-CH |

| ~53.7 | O-CH₃ |

| ~35.7 | γ-CH₂ |

| ~29.5 | β-CH₂ |

| ~14.5 | S-CH₃ |

Solvent: Deuterated DMSO (DMSO-d₆) is commonly used.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for L-methionine methyl ester hydrochloride are listed below.

Table 3: IR Spectroscopic Data for L-Methionine Methyl Ester Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400-3000 | Strong, Broad | N-H stretch (primary amine salt) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1580 | Medium | N-H bend (primary amine salt) |

| ~1440 | Medium | C-H bend (CH₂ and CH₃) |

| ~1220 | Strong | C-O stretch (ester) |

| ~650 | Weak | C-S stretch |

Sample preparation: KBr pellet or Nujol mull.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is for the free base form of this compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 163 | Moderate | [M]⁺ (Molecular Ion) |

| 104 | High | [M - COOCH₃]⁺ |

| 75 | High | [CH(NH₂)COOCH₃]⁺ |

| 61 | High | [CH₃SCH₂]⁺ |

| 56 | Moderate | [CH₂(CH₂)NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of L-methionine methyl ester hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of L-methionine methyl ester hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition (GC-MS Example):

-

Inject the sample into a gas chromatograph (GC) to separate it from the solvent and any impurities.

-

The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with electrons, causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern can be used to confirm the structure of the molecule.

Visualizations

The following diagrams illustrate the structure and a general workflow for the spectroscopic analysis of this compound.

Methodological & Application

Application Notes and Protocols for the N-Protection of Methionine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-protection of L-methionine methyl ester using common amine-protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). These procedures are essential for incorporating methionine into peptide chains during solid-phase or solution-phase peptide synthesis, preventing unwanted side reactions at the N-terminus.

Introduction

The protection of the α-amino group of amino acids is a fundamental step in peptide synthesis. The choice of the protecting group is critical and depends on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps. Methionine, with its thioether side chain, requires careful consideration of reaction conditions to avoid oxidation. The protocols detailed below are optimized for the N-protection of L-methionine methyl ester hydrochloride, the common salt form resulting from esterification.

Summary of N-Protection Protocols

The following table summarizes the key quantitative parameters for the N-protection of L-methionine methyl ester with Boc, Cbz, and Fmoc protecting groups.

| Parameter | N-Boc Protection | N-Cbz Protection | N-Fmoc Protection |

| Starting Material | L-Methionine methyl ester hydrochloride | L-Methionine methyl ester hydrochloride | L-Methionine methyl ester hydrochloride |

| Protecting Agent | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Benzyl (B1604629) chloroformate (Cbz-Cl) | 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) |

| Base | Sodium bicarbonate (NaHCO₃) | Potassium bicarbonate (KHCO₃) | Sodium bicarbonate (NaHCO₃) |

| Solvent System | Tetrahydrofuran/Water (1:1) | Diethyl ether/Water | Tetrahydrofuran/Saturated aqueous NaHCO₃ (2:1) |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 10 hours | 5 hours | 16 hours |

| Typical Yield | High | ~60-70% | High (e.g., ~78% for similar amino acids) |

Experimental Protocols

Protocol 1: N-Boc Protection of L-Methionine Methyl Ester

This protocol describes the protection of the amino group of L-methionine methyl ester with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

L-Methionine methyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve L-methionine methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (3.0 eq.) to the solution, followed by the addition of di-tert-butyl dicarbonate (1.0 eq.).[1]

-

Allow the reaction mixture to warm to room temperature and stir for 10 hours.[1]

-

Remove the volatile components (THF) from the reaction mixture under reduced pressure.

-

Dilute the remaining aqueous solution with water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-methionine methyl ester.[1]

Protocol 2: N-Cbz Protection of L-Methionine Methyl Ester

This protocol details the N-protection of L-methionine methyl ester using benzyl chloroformate (Cbz-Cl).

Materials:

-

L-Methionine methyl ester hydrochloride

-

Potassium bicarbonate (KHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

Water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, charge L-methionine methyl ester hydrochloride (1.0 eq.), potassium bicarbonate (5.0 eq.), water, and diethyl ether.[2]

-

Cool the biphasic mixture to 0 °C with vigorous stirring.[2]

-

Add benzyl chloroformate (1.1 eq.) dropwise over 1 hour, maintaining the temperature at 0 °C.[2]

-

After the addition is complete, remove the cooling bath and continue stirring for 5 hours at room temperature.[2]

-

Separate the organic (ether) layer.

-

Wash the organic layer sequentially with water, 1N HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure N-Cbz-L-methionine methyl ester.[2]

Protocol 3: N-Fmoc Protection of L-Methionine Methyl Ester

This protocol describes the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.

Materials:

-

L-Methionine methyl ester hydrochloride

-

9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)